Approximately 4-Fold Prolongation of Pressor Effect Duration Relative to Unmodified Dopamine
In the rat hemorrhagic shock model, Gly-Pro-dopamide demonstrated a markedly extended duration of blood pressure elevation compared to equi-effective doses of dopamine. While exhibiting lower peak pressor potency at alpha-adrenoceptors, Gly-Pro-dopamide's effect on blood pressure persisted approximately four times longer than that of unmodified dopamine [1]. In contrast, the two other dipeptide conjugates—Lys-Pro-dopamide and Z-Lys-Pro-dopamide—were nearly equieffective to dopamine in both potency and duration, showing no comparable prolongation [1].
| Evidence Dimension | Duration of blood pressure increase (alpha-adrenoceptor-mediated pressor effect) |
|---|---|
| Target Compound Data | Effect duration extended approximately 4-fold relative to dopamine |
| Comparator Or Baseline | Dopamine (baseline duration = 1); Lys-Pro-dopamide and Z-Lys-Pro-dopamide (approximately equieffective to dopamine in duration) |
| Quantified Difference | ~4× longer duration than dopamine; no comparable prolongation observed for Lys-Pro-dopamide or Z-Lys-Pro-dopamide |
| Conditions | In vivo rat hemorrhagic shock model; blood pressure measured following compound administration; alpha-receptor-mediated pressor activity assessed |
Why This Matters
For researchers requiring sustained hemodynamic support without the peak-to-trough fluctuation of unmodified dopamine, Gly-Pro-dopamide's ~4-fold longer duration provides a pharmacodynamic profile not achievable with either free dopamine or the longer-chain dipeptide conjugates.
- [1] Krause W, Oehme P, Barth A, Neubert K. Circulatory activity of dopamine-dipeptide compounds. Biomed Biochim Acta. 1988;47(9):895-900. PMID: 3248125. View Source
